molecular formula C9H4ClNO2S2 B2993706 2-Cyano-1-benzothiophene-3-sulfonyl chloride CAS No. 1334626-84-4

2-Cyano-1-benzothiophene-3-sulfonyl chloride

Cat. No.: B2993706
CAS No.: 1334626-84-4
M. Wt: 257.71
InChI Key: TWXRYVUNIDNOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H4ClNO2S2 and a molecular weight of 257.72 g/mol It is characterized by the presence of a cyano group, a benzothiophene ring, and a sulfonyl chloride group

Scientific Research Applications

2-Cyano-1-benzothiophene-3-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

2-Cyano-1-benzothiophene-3-sulfonyl chloride is moisture sensitive . It reacts with water, alcohols, bases, strong oxidizing agents, and amines . Contact with water liberates toxic gas .

Preparation Methods

The synthesis of 2-Cyano-1-benzothiophene-3-sulfonyl chloride typically involves the reaction of 2-cyano-1-benzothiophene with chlorosulfonic acid. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Cyano-1-benzothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Cyano-1-benzothiophene-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its effects .

Comparison with Similar Compounds

2-Cyano-1-benzothiophene-3-sulfonyl chloride can be compared with other similar compounds, such as:

    2-Cyano-1-benzothiophene-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which affects its reactivity and applications.

    2-Cyano-1-benzothiophene-3-sulfonate: This compound has a sulfonate ester group, which also influences its chemical properties and uses.

    1-Benzothiophene-3-sulfonyl chloride:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

2-cyano-1-benzothiophene-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNO2S2/c10-15(12,13)9-6-3-1-2-4-7(6)14-8(9)5-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXRYVUNIDNOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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